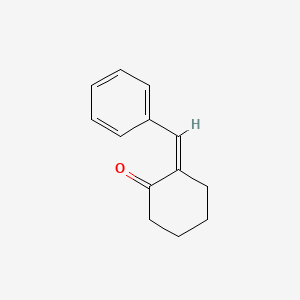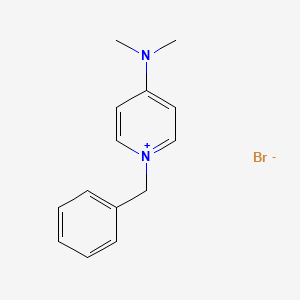
4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by its benzotriazole and tetrahydroquinoline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is the reaction of 1-benzyl-1,2,3,4-tetrahydroquinoline with 2H-1,2,3-benzotriazole under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. This involves the use of advanced chemical reactors and purification techniques to achieve the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzotriazole group is particularly useful in the development of UV stabilizers and corrosion inhibitors.
Biology: In biological research, the compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: The compound's derivatives are explored for their therapeutic potential, particularly in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industry, 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline is used in the manufacture of UV stabilizers, which are added to plastics, coatings, and other materials to protect them from UV degradation.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The benzotriazole group is known to absorb UV radiation, preventing the degradation of materials. In biological systems, the compound may interact with enzymes or receptors, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
UV-328: A well-known UV stabilizer with a similar benzotriazole structure.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Another compound used in UV protection.
Uniqueness: 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of functional groups, which provides enhanced stability and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
IUPAC Name |
4-(benzotriazol-2-yl)-1-benzyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-2-8-17(9-3-1)16-25-15-14-22(18-10-4-7-13-21(18)25)26-23-19-11-5-6-12-20(19)24-26/h1-13,22H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCEQKNYPLVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N3N=C4C=CC=CC4=N3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














